LY2109761 Dual TβRI/II Inhibition vs. ALK5-Selective Inhibitors SB-525334 and SD-208
LY2109761 is a dual TβRI/II inhibitor with Ki values of 38 nM (TβRI) and 300 nM (TβRII), and IC50 values of 70 nM (TβRI) and 322 nM (TβRII) . In contrast, SB-525334 is an ALK5-selective inhibitor (IC50 14.3 nM) with minimal activity against ALK2/3/6 , and SD-208 is an ALK5 inhibitor (IC50 48 nM) with >100-fold selectivity over TβRII [1]. While SB-525334 and SD-208 are more potent against TβRI alone, LY2109761 uniquely inhibits both receptor types, which is essential for complete TGF-β pathway blockade in contexts where TβRII contributes to signaling.
| Evidence Dimension | TGF-β Receptor Kinase Inhibition Profile |
|---|---|
| Target Compound Data | Ki: TβRI = 38 nM, TβRII = 300 nM; IC50: TβRI = 70 nM, TβRII = 322 nM |
| Comparator Or Baseline | SB-525334: IC50 ALK5 = 14.3 nM (inactive against ALK2/3/6); SD-208: IC50 ALK5 = 48 nM (>100-fold selective over TβRII) |
| Quantified Difference | LY2109761 is the only compound with potent dual TβRI/II inhibition; SB-525334 is ~4.9-fold more potent against ALK5 but lacks TβRII activity; SD-208 is ~1.5-fold more potent against ALK5 but has negligible TβRII activity. |
| Conditions | Cell-free kinase assays using recombinant TβRI and TβRII; ATP concentration 4 μM for LY2109761 IC50 measurements. |
Why This Matters
For researchers requiring complete TGF-β pathway blockade rather than partial inhibition, LY2109761's dual activity prevents compensatory signaling through TβRII, making it the appropriate choice over more potent but single-target ALK5 inhibitors.
- [1] Ace Therapeutics. SD-208 Product Datasheet. IC50 = 48 nM (ALK5), >100-fold selectivity over TβRII. View Source
